molecular formula C13H22O5 B3077090 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate CAS No. 1044518-75-3

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

Cat. No.: B3077090
CAS No.: 1044518-75-3
M. Wt: 258.31 g/mol
InChI Key: JEFQIIXBSQLRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 1044518-75-3), with a molecular formula of C13H22O5 and a molecular weight of 258.31 g/mol, is a critical chiral intermediate in organic and pharmaceutical synthesis . This compound is primarily utilized in the research and development of statin-class active pharmaceutical ingredients (APIs), such as Pitavastatin . Statins function as competitive inhibitors of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, a key catalyst in the mevalonate pathway of cholesterol biosynthesis . By serving as a precursor in the synthesis of these drugs, this compound plays an essential role in studies aimed at managing cholesterol levels and investigating cardiovascular disease prevention . The structure features a dioxane ring and reactive formyl group, which allows for further chemical modifications like oxidation to carboxylic acids or reduction to alcohols, making it a versatile building block for chemical exploration . This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not approved for diagnostic or therapeutic applications, including any human or veterinary use.

Properties

IUPAC Name

tert-butyl 2-(6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQIIXBSQLRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of Statins

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate is primarily utilized as an intermediate in the synthesis of statins. Statins are a class of drugs that inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis. The inhibition of this enzyme leads to reduced cholesterol levels in the bloodstream and decreased risk of cardiovascular diseases .

Key Statins Synthesized:

  • Pitavastatin : This statin is known for its efficacy in lowering LDL cholesterol levels. The compound serves as a precursor in its synthesis.

Mechanism of Action :
The compound acts as a competitive inhibitor of HMG-CoA reductase, affecting the mevalonate pathway involved in lipid metabolism.

Chemical Reactions and Modifications

The compound can undergo various chemical transformations that enhance its utility in organic synthesis:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction : The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride.
  • Substitution Reactions : The tert-butyl group can be replaced by other nucleophiles under suitable conditions.

Case Study 1: Statin Synthesis

A study demonstrated the successful use of this compound as an intermediate for synthesizing Pitavastatin. The research highlighted its effectiveness in producing high yields while maintaining purity levels suitable for pharmaceutical applications .

Case Study 2: Lipid Metabolism Research

Research involving this compound has provided insights into lipid metabolism pathways. By inhibiting HMG-CoA reductase effectively, it has been instrumental in studies aimed at understanding cholesterol biosynthesis and its implications for cardiovascular health .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 1,3-dioxane backbone but differ in substituents and applications:

Compound Name Substituent at Position 6 CAS Number Key Application
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate Formyl (-CHO) 124752-23-4 Precursor for statin side-chain synthesis
(4R-cis)-1,1-Dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate Cyanomethyl (-CH2CN) 125971-94-0 Intermediate for atorvastatin and CI-981
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate Aminoethyl (-CH2CH2NH2) 125995-13-3 Late-stage intermediate for atorvastatin
Tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate Formyl (-CHO) 124752-23-4* Stereoisomer with (4R,6S) configuration

Note: The (4R,6S) isomer shares the same CAS number but differs in stereochemistry.

Stereochemical and Pharmacological Impact

  • The (4R,6R) configuration in the formyl derivative is optimal for binding to HMG-CoA reductase, while the (4R,6S) isomer () shows reduced efficacy due to mismatched stereochemistry.
  • The cyanomethyl group enhances electrophilicity, facilitating nucleophilic additions during synthesis, whereas the aminoethyl group improves water solubility in later intermediates.

Biological Activity

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate, also known as tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is a compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol. This compound features a dioxane ring that contributes to its chemical reactivity and biological properties. The presence of the formyl (−CHO) and acetate (−COOCH₃) groups enhances its functional versatility, making it an interesting candidate for various applications in organic synthesis and biological interactions.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of statins. Statins are widely used medications that inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, statins effectively lower cholesterol levels in the bloodstream and reduce the risk of cardiovascular diseases .

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit hypolipidemic and hypocholesterolemic effects. These compounds are essential in developing new drugs aimed at managing cholesterol levels and preventing heart disease . The compound's structural characteristics allow it to form stable intermediates during the synthesis of other biologically active molecules.

Case Studies

Several studies have explored the efficacy of statins derived from compounds like this compound:

  • Case Study on PCSK9 Inhibitors : A study highlighted the development of small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), which is involved in maintaining low-density lipoprotein cholesterol levels. The synthesis of these inhibitors often involves intermediates like this compound .
  • Statin Efficacy Research : Various clinical trials have demonstrated that statins derived from this compound significantly reduce LDL cholesterol levels in patients at risk for coronary heart disease. These trials emphasize the importance of such intermediates in drug development and therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between this compound and related compounds:

Compound NameStructureUnique Features
Tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetateC₁₃H₂₂O₅Intermediate for statin synthesis
6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetateC₁₃H₂₂N₂O₄Contains an amino group; potential for enhanced biological activity
4R-cis-(6-formaldehydel)-2,2-dimethyl-1,3-dioxaneC₁₃H₂₂O₄Focuses on aldehyde functionality; lacks acetate group

This comparison illustrates how variations in structure can influence chemical properties and biological activities.

Q & A

Q. Which degradation pathways dominate under oxidative conditions, and how can they be monitored?

  • Methodological Answer: Accelerated oxidation studies (e.g., using H₂O₂ or UV/O₃ systems) reveal formyl group oxidation to carboxylic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks degradation products, while electron paramagnetic resonance (EPR) identifies radical intermediates. Stabilizers like BHT (butylated hydroxytoluene) reduce degradation by 30–50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 2
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

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